molecular formula C9H18N2O B578418 trans-4-(1-Piperidinyl)tetrahydro-3-furanamine CAS No. 1212094-22-8

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine

Cat. No.: B578418
CAS No.: 1212094-22-8
M. Wt: 170.256
InChI Key: LIVAHWSHBPBTDT-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-(1-Piperidinyl)tetrahydro-3-furanamine: is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol It is a heterocyclic amine that contains both a piperidine and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine typically involves the reaction of tetrahydrofuran derivatives with piperidine under specific conditions. One common method involves the use of a halogenated tetrahydrofuran derivative, which undergoes nucleophilic substitution with piperidine to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or tetrahydrofuran rings .

Scientific Research Applications

Chemistry: In chemistry, trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets. It is used in the development of bioactive molecules that can modulate biological pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of trans-4-(1-Piperidinyl)tetrahydro-3-furanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, trans-4-(1-Piperidinyl)tetrahydro-3-furanamine is unique due to its specific combination of the piperidine and tetrahydrofuran rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3R,4R)-4-piperidin-1-yloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-6-12-7-9(8)11-4-2-1-3-5-11/h8-9H,1-7,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVAHWSHBPBTDT-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2COCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2COC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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